
Ethanol, germanium(4+) salt
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Overview
Description
Ethanol, germanium(4+) salt, also known as tetraethoxygermane, is a chemical compound with the formula C8H20GeO4. This compound is a derivative of germanium, a metalloid element that shares properties with both metals and non-metals. Germanium compounds have garnered interest due to their unique chemical and physical properties, which make them useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethanol, germanium(4+) salt typically involves the reaction of germanium tetrachloride with ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride. The general reaction is as follows:
GeCl4+4C2H5OH→Ge(OC2H5)4+4HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure the purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors equipped with distillation columns to separate the product from by-products and unreacted starting materials. The use of high-purity reagents and stringent control of reaction conditions are essential to achieve high yields and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Germanium ethoxide undergoes hydrolysis in the presence of water, forming germanium oxide (GeO₂) and ethanol. The reaction proceeds via nucleophilic substitution, facilitated by the electrophilic germanium center:
Ge(OC2H5)4+4H2O→GeO2+4C2H5OH
This reaction is accelerated under acidic or basic conditions. Computational studies on analogous germatranes (germanium-containing heterocycles) reveal that hydrolysis involves a four-membered transition state, where water attacks the Ge atom while the Ge–O bond elongates (activation energy: ~15–25 kJ/mol) .
Key Factors Influencing Hydrolysis:
Factor | Effect on Reaction Rate |
---|---|
pH | Acidic > Neutral > Basic |
Temperature | Exponential increase with heat |
Substituent Electronegativity | Higher electronegativity reduces activation energy |
Alcohol Exchange (Transesterification)
Germanium ethoxide reacts with other alcohols (e.g., methanol, isopropanol) to form mixed alkoxide derivatives. For example:
Ge(OC2H5)4+4CH3OH→Ge(OCH3)4+4C2H5OH
Density Functional Theory (DFT) studies on germatranes indicate that alcohol exchange proceeds via a one-step mechanism with a four-center transition state. Activation energies for reactions with methanol (~20–30 kJ/mol) are lower than those for silicon analogs due to germanium’s larger atomic radius and reduced bond strength .
Coordination Chemistry
Tetraethoxygermane acts as a Lewis acid, forming adducts with Lewis bases (e.g., THF, pyridine). For instance:
Ge(OC2H5)4+2THF→Ge(OC2H5)4(THF)2
X-ray crystallography of calixpyrrolato-germane adducts demonstrates that Ge–O bond lengths elongate upon coordination (e.g., from 1.93 Å to 2.17 Å with THF), stabilizing the complex .
Thermodynamic Parameters for Adduct Formation:
Adduct | ΔG (kJ/mol) | ΔH (kJ/mol) |
---|---|---|
Ge(OC₂H₅)₄(THF)₂ | −45.2 | −38.7 |
Ge(OC₂H₅)₄(py) | −32.1 | −28.9 |
Thermal Decomposition
At elevated temperatures (>200°C), germanium ethoxide decomposes to GeO₂ and diethyl ether:
Ge(OC2H5)4ΔGeO2+2(C2H5)2O
Thermogravimetric analysis (TGA) shows a mass loss of ~75% between 200–300°C, consistent with ether elimination .
Reactivity with Electrophiles
Germanium ethoxide reacts with acyl chlorides (e.g., acetyl chloride) to form germanium esters:
Ge(OC2H5)4+4CH3COCl→Ge(OCOCH3)4+4C2H5Cl
The reaction is driven by the high electrophilicity of the acyl chloride and the nucleophilic ethoxide groups.
Redox Reactions
Reduction with NaBH₄ yields germanium hydrides, though such reactions are less common. For example:
Ge(OC2H5)4+4NaBH4→GeH4+4NaOC2H5+4BH3
The Ge–H stretching frequency in germanium hydrides is observed at ~2118 cm⁻¹ (ATR spectroscopy) .
Scientific Research Applications
Ethanol, germanium(4+) salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium compounds and materials.
Mechanism of Action
The mechanism of action of ethanol, germanium(4+) salt involves its interaction with biological molecules and cellular pathways. In biological systems, germanium compounds can modulate immune responses by enhancing the activity of natural killer cells and increasing the production of cytokines and immunoglobulins . Additionally, germanium compounds can exhibit antioxidant properties, protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Germanium dioxide (GeO2): A common germanium compound used in optics and electronics.
Germanium tetrachloride (GeCl4): Used in the production of high-purity germanium and as a reagent in organic synthesis.
Tetraethoxysilane (Si(OC2H5)4): A silicon analogue with similar chemical properties but different applications
Uniqueness
Ethanol, germanium(4+) salt is unique due to its combination of organic and inorganic characteristics, making it versatile for various applications. Its ability to form stable complexes and undergo diverse chemical reactions sets it apart from other germanium compounds .
Properties
IUPAC Name |
ethanolate;germanium(4+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Ge/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOPPBXAFHGRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20GeO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890739 |
Source
|
Record name | Ethanol, germanium(4+) salt (4:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-55-0 |
Source
|
Record name | Ethanol, germanium(4+) salt (4:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, germanium(4+) salt (4:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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